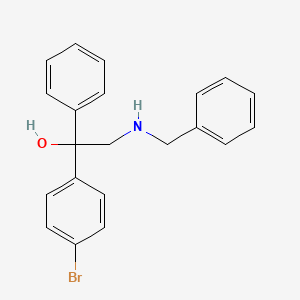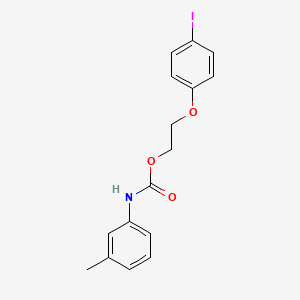
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate, also known as ICM-7555, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate exerts its effects through the modulation of specific receptors and enzymes. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate binds to the benzodiazepine site of GABA-A receptors, which enhances the inhibitory effects of GABA and leads to anxiolytic and sedative effects. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate inhibits specific enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to have both biochemical and physiological effects. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to reduce anxiety and induce sedation in animal models. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. However, the exact biochemical and physiological effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate are still being studied.
実験室実験の利点と制限
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, one major limitation of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate. One potential direction is the development of new drugs based on the scaffold of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate, which could have improved pharmacological properties and reduced side effects. Another potential direction is the study of the effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate on other targets, such as ion channels and transporters, which could lead to new therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate and its potential applications in various fields.
In conclusion, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate and its applications in various fields.
合成法
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate can be synthesized through a series of chemical reactions involving 4-iodophenol, 3-methylphenyl isocyanate, and ethylene oxide. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation techniques.
科学的研究の応用
2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to modulate GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. In cancer research, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In drug discovery, 2-(4-iodophenoxy)ethyl (3-methylphenyl)carbamate has been used as a scaffold for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
2-(4-iodophenoxy)ethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSLNLFAHQNKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodophenoxy)ethyl N-(3-methylphenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
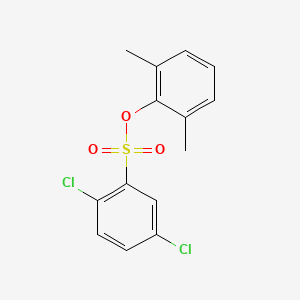
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)
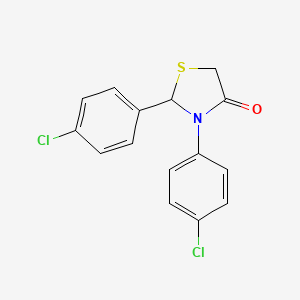
![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
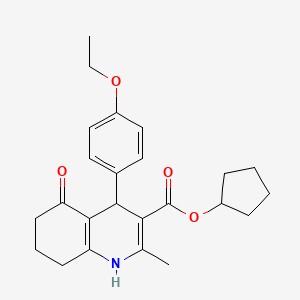
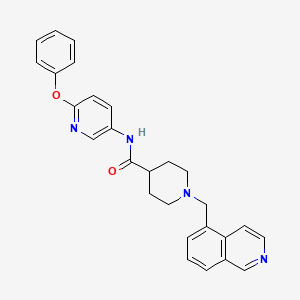
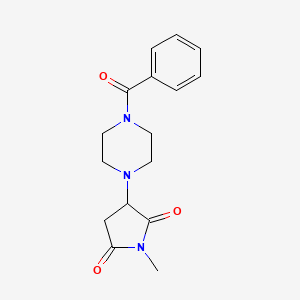
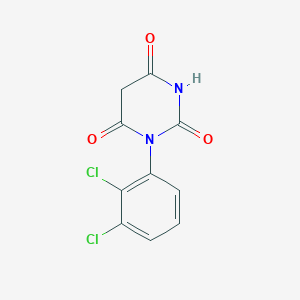
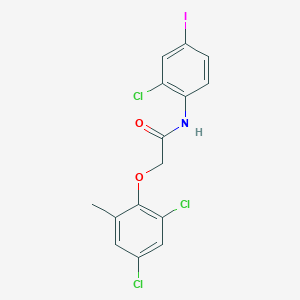
![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)
